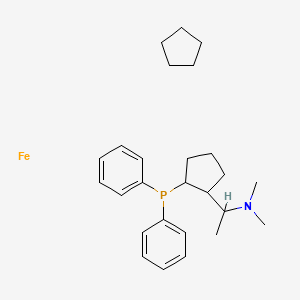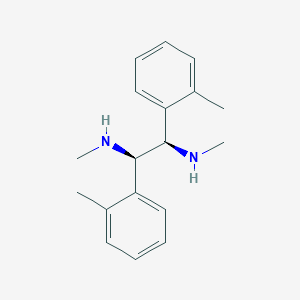
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is a chiral diamine compound with significant applications in organic synthesis and catalysis. This compound is characterized by its two methyl groups and two o-tolyl groups attached to the ethane-1,2-diamine backbone, making it a valuable ligand in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with o-tolylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary amines.
科学的研究の応用
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
作用機序
The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These complexes can facilitate various chemical transformations by stabilizing transition states and lowering activation energies .
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine with phenyl groups instead of o-tolyl groups.
(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine: A similar compound with a cyclohexane backbone instead of an ethane backbone.
Uniqueness
(1R,2R)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering advantages in selectivity and reactivity compared to other similar compounds .
特性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
(1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-9-5-7-11-15(13)17(19-3)18(20-4)16-12-8-6-10-14(16)2/h5-12,17-20H,1-4H3/t17-,18-/m1/s1 |
InChIキー |
RXHWPJDPYDGJNR-QZTJIDSGSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2C)NC)NC |
正規SMILES |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)NC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


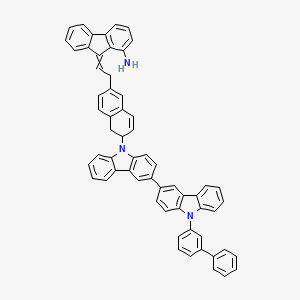
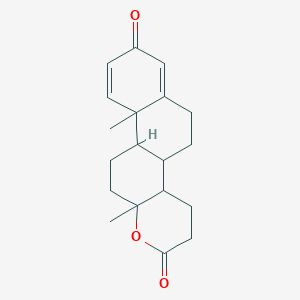
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
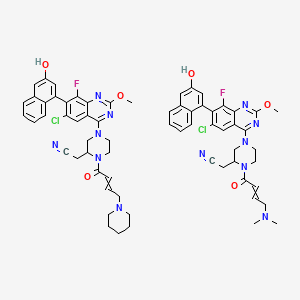
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
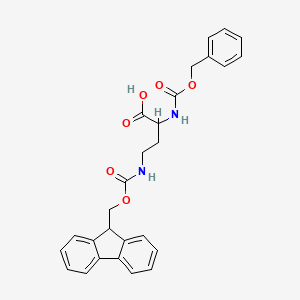
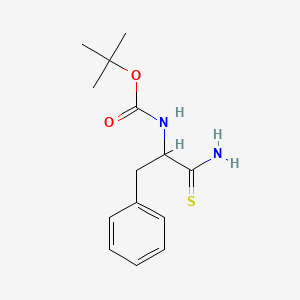
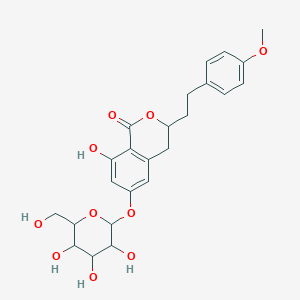
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
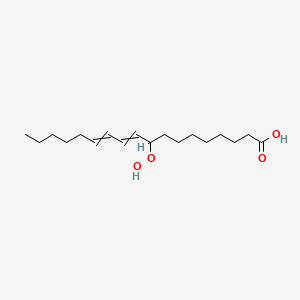
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
